N-(2-cyanophenyl)-3-[(2-ethylbutanoyl)amino]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-cyanophenyl)-3-[(2-ethylbutanoyl)amino]benzamide, also known as CEP-32496, is a small molecule inhibitor that has been studied for its potential therapeutic applications in various diseases. This compound has been shown to have inhibitory effects on several enzymes and pathways, making it a promising candidate for drug development.
Mecanismo De Acción
N-(2-cyanophenyl)-3-[(2-ethylbutanoyl)amino]benzamide exerts its effects by inhibiting specific enzymes and pathways involved in various cellular processes. For example, this compound has been shown to inhibit the activity of the enzyme AKT, which is involved in cell survival and proliferation. Additionally, this compound has been shown to inhibit the activity of the enzyme JAK2, which is involved in the immune response. By inhibiting these enzymes, this compound can disrupt the cellular processes that contribute to disease development and progression.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. For example, in cancer cells, this compound has been shown to induce apoptosis (programmed cell death) and inhibit cell proliferation. Additionally, this compound has been shown to reduce the production of inflammatory cytokines and chemokines, which are involved in the immune response. In neurological disorders, this compound has been studied for its potential neuroprotective effects, as it has been shown to inhibit the activation of certain enzymes that are involved in neuronal damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(2-cyanophenyl)-3-[(2-ethylbutanoyl)amino]benzamide in lab experiments is its specificity for certain enzymes and pathways, which allows for targeted inhibition of specific cellular processes. Additionally, this compound has been shown to have low toxicity in preclinical studies, making it a promising candidate for drug development. However, one limitation of using this compound in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
Several future directions for research on N-(2-cyanophenyl)-3-[(2-ethylbutanoyl)amino]benzamide include further studies on its potential therapeutic applications in various diseases, as well as studies on its pharmacokinetics and pharmacodynamics in vivo. Additionally, further studies on the mechanisms of action of this compound could provide insights into the cellular processes that contribute to disease development and progression. Finally, studies on the potential side effects and toxicity of this compound in vivo could provide important information for drug development.
Métodos De Síntesis
The synthesis of N-(2-cyanophenyl)-3-[(2-ethylbutanoyl)amino]benzamide involves several steps, including the reaction of 2-cyanophenylboronic acid with 3-(2-ethylbutanoylamino)benzoic acid, followed by the addition of a palladium catalyst and a reducing agent. The resulting compound is then purified through several rounds of chromatography to obtain the final product.
Aplicaciones Científicas De Investigación
N-(2-cyanophenyl)-3-[(2-ethylbutanoyl)amino]benzamide has been studied for its potential therapeutic applications in several diseases, including cancer, inflammation, and neurological disorders. In cancer, this compound has been shown to inhibit the growth of tumor cells by targeting specific enzymes and pathways involved in cell proliferation and survival. In inflammation, this compound has been shown to reduce the production of inflammatory cytokines and chemokines, which are involved in the immune response. In neurological disorders, this compound has been studied for its potential neuroprotective effects, as it has been shown to inhibit the activation of certain enzymes that are involved in neuronal damage.
Propiedades
IUPAC Name |
N-(2-cyanophenyl)-3-(2-ethylbutanoylamino)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-3-14(4-2)19(24)22-17-10-7-9-15(12-17)20(25)23-18-11-6-5-8-16(18)13-21/h5-12,14H,3-4H2,1-2H3,(H,22,24)(H,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGFCRBVUBBHHTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.